molecular formula C22H22N4O4S B11275629 Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11275629
M. Wt: 438.5 g/mol
InChI Key: SGSGAXMEXKNMJS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and other functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.

Scientific Research Applications

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and piperazine-containing molecules. Examples include:

  • 4-Hydroxy-2-quinolones
  • Indole derivatives
  • Other quinazoline-based compounds

Uniqueness

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H22N4O4S/c1-30-21(29)15-7-8-17-18(13-15)23-22(31)26(20(17)28)14-19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,23,31)

InChI Key

SGSGAXMEXKNMJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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